2-({1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE
Overview
Description
2-({1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a chlorinated phenyl group, and a difluoromethoxy substituent, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the tetrazole ring This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions The chlorinated phenyl group and the difluoromethoxy substituent are introduced through nucleophilic substitution reactions, often using reagents like chlorodifluoromethane and chlorobenzene derivatives
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents play a crucial role in enhancing the efficiency of the reactions. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorodifluoromethane in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The tetrazole ring and chlorinated phenyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-{4-[fluoro(difluoro)methoxy]phenyl}-1H-tetrazol-5-yl)thio]-N-(2-chlorophenyl)acetamide
- 2-[(1-{4-[chloro(difluoro)methoxy]phenyl}-1H-tetrazol-5-yl)thio]-N-(2-fluorophenyl)acetamide
Uniqueness
The unique combination of the tetrazole ring, chlorinated phenyl group, and difluoromethoxy substituent distinguishes 2-({1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)-N-(2-CHLOROPHENYL)ACETAMIDE from similar compounds
Properties
IUPAC Name |
2-[1-[4-[chloro(difluoro)methoxy]phenyl]tetrazol-5-yl]sulfanyl-N-(2-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2F2N5O2S/c17-12-3-1-2-4-13(12)21-14(26)9-28-15-22-23-24-25(15)10-5-7-11(8-6-10)27-16(18,19)20/h1-8H,9H2,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXNJPLGXCWBDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC(F)(F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2F2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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